5-N-(Boc)-aminomethyl-3-isopropylisoxazole

Description

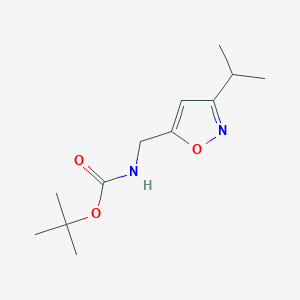

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNXTGLEXMQKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586047 | |

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-09-3 | |

| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 N Boc Aminomethyl 3 Isopropylisoxazole

Retrosynthetic Analysis of the 5-N-(Boc)-aminomethyl-3-isopropylisoxazole Framework

A retrosynthetic analysis of this compound identifies the [3+2] dipolar cycloaddition as the most logical and efficient disconnection strategy for the isoxazole (B147169) ring. This approach breaks the heterocyclic core into two key fragments: a nitrile oxide and an alkyne.

Specifically, the primary disconnection occurs across the C4-C5 and O-N bonds. This pathway leads to isopropylnitrile oxide, which serves as the 1,3-dipole, and N-Boc-propargylamine, the dipolarophile. This route is generally favored due to the high regioselectivity typically observed in the cycloaddition of nitrile oxides with terminal alkynes, which reliably yields the 3,5-disubstituted isoxazole isomer. The starting materials for these fragments, isobutyraldoxime and N-Boc-propargylamine, are readily accessible.

An alternative, though less common, disconnection across the C3-C4 and O-N bonds would lead to 3-methyl-1-butyne and a nitrile oxide derived from N-(Boc)-glycine aldoxime. However, the synthesis and stability of the latter nitrile oxide precursor can be more complex, making the first pathway the preferred synthetic strategy.

Synthesis of Key Intermediates and Precursors to the Isoxazole Core

The success of the synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Isobutyraldoxime: This precursor to the isopropylnitrile oxide is synthesized through a straightforward condensation reaction between isobutyraldehyde and hydroxylamine (B1172632). nih.govmdpi.com The reaction is typically carried out in an aqueous or alcoholic medium, often with a mild base to neutralize the hydrochloride salt of hydroxylamine. mdpi.com Isobutyraldehyde itself is produced on a large industrial scale via the hydroformylation of propene. wikipedia.org

N-Boc-propargylamine: The Boc-protected propargylamine is a crucial intermediate that provides the C5 substituent. It is commonly prepared by reacting propargylamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane at cool temperatures (e.g., 0 °C). chemicalbook.com This reaction provides the desired product in high yield and purity, ready for use without extensive purification. chemicalbook.comnih.govresearchgate.netorganic-chemistry.org

Methodologies for Isoxazole Ring Construction

The formation of the isoxazole ring is the central step in the synthesis, with the [3+2] cycloaddition being the most prominent and effective method. tandfonline.com

[3+2] Dipolar Cycloaddition Reactions in the Context of Isoxazole Synthesis

The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis, is the most direct route to this compound. rsc.orgresearchgate.net This reaction involves the in situ generation of isopropylnitrile oxide from isobutyraldoxime. mdpi.comtandfonline.com The aldoxime is oxidized using a variety of reagents, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), which converts the oxime into a transient nitrile oxide species. rsc.orgmdpi.com

This highly reactive intermediate is immediately trapped by the dipolarophile, N-Boc-propargylamine, present in the reaction mixture. The cycloaddition proceeds in a concerted fashion to form the stable five-membered isoxazole ring. researchgate.net The reaction is highly regioselective, with the substituent from the nitrile oxide (isopropyl) consistently appearing at the C3 position and the substituent from the terminal alkyne (N-(Boc)-aminomethyl) at the C5 position. rsc.orgorganic-chemistry.org

Table 1: Plausible Reaction Scheme for [3+2] Cycloaddition

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Isobutyraldoxime | N-Boc-propargylamine | aq. NaOCl, CH₂Cl₂ | This compound |

Alternative Cyclization and Annulation Protocols for Isoxazole Formation

While the [3+2] cycloaddition is dominant, alternative methods for isoxazole synthesis exist, though they may be less direct for this specific target. One classical method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.commisuratau.edu.ly To apply this to the target molecule, a precursor such as 1-isopropyl-5-(N-Boc-amino)-pentane-1,3-dione would be required. The synthesis of this specific dicarbonyl compound would likely involve multiple steps, making this route less efficient than the cycloaddition pathway.

The reaction proceeds by initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.comnanobioletters.com

Regioselective Introduction and Functionalization of Substituents

The precise placement of the isopropyl and aminomethyl groups on the isoxazole ring is critical and is dictated by the chosen synthetic strategy.

Strategies for Incorporating the Isopropyl Moiety onto the Isoxazole Ring

The regioselective incorporation of the isopropyl group at the C3 position is a direct and predictable outcome of the [3+2] dipolar cycloaddition strategy. acs.orgacs.orgresearchgate.net By generating the nitrile oxide from isobutyraldoxime, the isopropyl group is intrinsically positioned to become the C3 substituent of the resulting isoxazole. The electronic nature of the nitrile oxide (nucleophilic oxygen, electrophilic carbon) and the terminal alkyne governs the orientation of the cycloaddition, overwhelmingly favoring the 3,5-disubstituted regioisomer. acs.orgacs.org This inherent regioselectivity obviates the need for protecting groups or directing groups to achieve the desired substitution pattern, highlighting the efficiency of this synthetic design.

Methods for Introducing the Aminomethyl Group at the 5-Position

The introduction of an aminomethyl group at the 5-position of the isoxazole ring is a critical step in the synthesis of the target compound. Several methodologies can be employed to achieve this transformation, primarily involving the functionalization of a pre-formed isoxazole ring or the incorporation of the aminomethyl synthon during the ring formation.

One common strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne. For the synthesis of 5-aminomethylisoxazoles, a terminal alkyne bearing a protected amino group or a precursor to it can be utilized. For instance, the reaction of a nitrile oxide with propargylamine derivatives can directly lead to the desired 5-aminomethylisoxazole scaffold.

Another approach is the conversion of a 5-substituted isoxazole derivative. For example, a 5-halomethylisoxazole can undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent. Alternatively, a 5-carboxamidoisoxazole can be reduced to the corresponding aminomethyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

A versatile method for the synthesis of 5-aminoisoxazoles involves the reaction of α-cyanoenamines with nitrile oxides. This cycloaddition reaction has been shown to be highly regioselective, yielding a single regioisomer. mdpi.com The α-cyanoenamines can be considered synthetic equivalents of aminoacetylenes. mdpi.com

Furthermore, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of in situ generated enamines from ketones or β-keto esters with nitrile oxides. rsc.org This approach allows for the introduction of various substituents at the 3- and 5-positions of the isoxazole ring.

The table below summarizes various synthetic precursors and the corresponding methods for introducing the aminomethyl group.

| Precursor | Reagent/Method | Resulting Functionality | Reference |

| 3-Isopropyl-5-halomethylisoxazole | Ammonia or protected amine | 5-Aminomethyl group | General knowledge |

| 3-Isopropylisoxazole-5-carboxamide | LiAlH₄ or other reducing agents | 5-Aminomethyl group | General knowledge |

| Isopropyl nitrile oxide | Propargylamine (protected) | Direct formation of 5-(protected aminomethyl)isoxazole | organic-chemistry.org |

| α-Cyanoenamines | Nitrile oxides | 5-Aminoisoxazoles | mdpi.com |

| β-Keto esters | Hydroxylamine hydrochloride | 5-Substituted isoxazoles | beilstein-journals.org |

N-Boc Protection Methodologies for the Aminomethyl Functionality

The protection of the aminomethyl group with a tert-butyloxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The Boc group is widely used in organic synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.com

The most common method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.com This reaction is typically carried out in the presence of a base, such as triethylamine (NEt₃) or sodium hydroxide (NaOH), to neutralize the acidic byproduct. The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. total-synthesis.com

Alternatively, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used as a protecting agent. While Boc₂O is more common, Boc-ON can be advantageous in specific cases.

The choice of solvent and base depends on the specific substrate and its solubility. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions are generally mild, proceeding at room temperature.

The following table outlines the common reagents and conditions for N-Boc protection.

| Reagent | Base | Solvent | Typical Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (NEt₃), NaOH, or DMAP | DCM, THF, MeCN, or aqueous mixtures | Room temperature | total-synthesis.comresearchgate.net |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (NEt₃) | DCM, THF | Room temperature | total-synthesis.com |

Asymmetric Synthesis Approaches for Chiral Isoxazole Derivatives

While this compound itself is not chiral, the development of asymmetric synthetic methods for isoxazole derivatives is an active area of research, particularly for compounds with stereocenters in their substituents. rsc.orgrsc.orgnih.gov These methods are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoxazole-containing compounds. For instance, chiral phosphoric acids have been used to catalyze the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters, affording quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields and enantioselectivities. rsc.org

Another approach involves the use of chiral catalysts in cycloaddition reactions. Squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition reactions have been developed to synthesize complex dispirooxindoles containing isoxazole moieties with multiple stereocenters. rsc.org

Although not directly applicable to the synthesis of the achiral target compound, these asymmetric methodologies highlight the advanced synthetic strategies available for creating complex chiral molecules containing the isoxazole core, which could be relevant for the synthesis of chiral analogs of this compound.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Optimization Parameters:

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. The use of flow chemistry can offer advantages in terms of heat and mass transfer, leading to improved yields and selectivity, as well as enhanced safety for potentially hazardous reactions. nih.gov

Solvent Choice: Selecting environmentally friendly and easily recyclable solvents is important for green chemistry principles. The impact of the solvent on reaction kinetics, product solubility, and purification needs to be carefully evaluated.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography with optimized solvent systems, is essential to obtain the final product with the required purity.

Waste Management: Minimizing waste generation and developing protocols for the safe disposal or recycling of byproducts are critical aspects of a sustainable manufacturing process.

Scalability Challenges:

Exothermic Reactions: Many reactions involved in heterocyclic synthesis, such as cycloadditions, can be exothermic. Proper thermal management is crucial to prevent runaway reactions on a large scale.

Handling of Hazardous Reagents: Some reagents used in the synthesis, such as strong bases or organometallic compounds, may be hazardous and require specialized handling procedures and equipment.

Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging. Developing robust crystallization procedures is often preferred over chromatography for large-scale production.

A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential safety risks associated with the scaled-up synthesis. Continuous process monitoring and control are also essential to ensure consistent product quality and process safety.

Chemical Reactivity and Transformations of 5 N Boc Aminomethyl 3 Isopropylisoxazole

Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic protocols. jk-sci.comacsgcipr.org The primary transformation of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is the selective cleavage of this group to unmask the primary amine.

Acid-Mediated Boc Cleavage and Aminomethyl Group Unmasking

The standard and most widely employed method for the deprotection of the Boc group is treatment with a strong acid. jk-sci.com This reaction proceeds via protonation of the carbamate (B1207046) carbonyl, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free primary amine as an ammonium (B1175870) salt. jk-sci.com

Commonly used acidic reagents for this transformation are neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, methanol, or ethyl acetate. acsgcipr.orgrsc.org The choice of reagent and solvent can be tailored to the substrate's solubility and the compatibility of other functional groups present in the molecule. The reaction is typically rapid, often reaching completion at room temperature. nih.gov

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or 20-50% in Dichloromethane (DCM) | Highly effective and common; TFA is volatile and easily removed. jk-sci.com |

| Hydrogen Chloride (HCl) | ~4M solution in 1,4-Dioxane or Methanol | Provides the amine hydrochloride salt directly, which can be advantageous for purification or subsequent steps. rsc.org |

| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution in a miscible solvent like THF | A milder, environmentally benign alternative that is selective for Boc groups over many other acid-sensitive functionalities. organic-chemistry.org |

Subsequent Functionalization and Derivatization at the Unmasked Aminomethyl Moiety

Upon successful deprotection, the resulting primary amine, 5-aminomethyl-3-isopropylisoxazole (B1308956), becomes a key reactive handle for a variety of subsequent chemical transformations. This versatility makes it a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. The nucleophilic nitrogen atom can readily participate in a range of bond-forming reactions.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or activated esters in the presence of a base (e.g., triethylamine, pyridine) to form stable amide bonds. This is a common method for linking the isoxazole (B147169) moiety to carboxylic acid-containing fragments.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Alkylation and Reductive Amination: The aminomethyl group can undergo N-alkylation with alkyl halides, though this can sometimes lead to over-alkylation. A more controlled and widely used method is reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to afford the secondary or tertiary amine.

Reactions Involving the Isoxazole Heterocyclic Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. While relatively stable, this ring system can undergo specific transformations under certain conditions, including ring-opening and substitution reactions.

Ring-Opening Reactions and Rearrangements of the Isoxazole Nucleus

The N-O bond is the weakest bond in the isoxazole ring and is susceptible to cleavage, which is the basis for most of its ring-opening reactions.

Reductive Ring Opening: The most common method for cleaving the isoxazole ring is through catalytic hydrogenation. Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can cleave the N-O bond, leading to the formation of an enaminoketone intermediate. This intermediate can then be further reduced or hydrolyzed depending on the reaction conditions. This method is a powerful tool for converting isoxazoles into various acyclic compounds.

Base-Mediated Ring Opening: Some isoxazoles can undergo ring-opening upon treatment with a strong base. This typically requires an abstractable proton at the C3 or C5 position. For this compound, both positions are substituted with alkyl groups, making this pathway less likely under typical basic conditions.

Rearrangements of the isoxazole ring are also known but are often substrate-specific and can be induced thermally, photochemically, or by chemical reagents.

Electrophilic and Nucleophilic Functionalization of the Isoxazole Core

As an aromatic heterocycle, the isoxazole ring can theoretically undergo substitution reactions, but its reactivity is significantly influenced by the heteroatoms.

Electrophilic Substitution: The isoxazole ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen atoms. Consequently, it is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org When such reactions do occur, substitution is most commonly directed to the C4 position, which has the highest electron density. However, forcing conditions are typically required, and the yields can be low. For a 3,5-dialkyl substituted isoxazole, the ring is generally considered unreactive to standard SEAr conditions. An alternative strategy for functionalization involves directed ortho-lithiation if a suitable directing group is present, but the alkyl groups on the target molecule are not effective for this purpose. researchgate.net

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also uncommon unless the ring is activated by potent electron-withdrawing groups (e.g., a nitro group), which are absent in this compound. The inherent electron-deficient nature of the ring is insufficient to facilitate the addition-elimination mechanism required for SNAr with typical leaving groups. Therefore, the isoxazole core of this molecule is generally inert to nucleophilic attack under standard conditions.

Chemical Modifications and Transformations of the Isopropyl Substituent

The isopropyl group, a common alkyl substituent, can undergo a variety of chemical transformations, typically involving the activation of its C-H bonds. The reactivity of the isopropyl group in this compound is influenced by the electronic nature of the isoxazole ring and the other substituents present on it. The isoxazole ring is considered an electron-deficient heterocycle, which can influence the reactivity of the adjacent isopropyl group.

Detailed research findings on the direct chemical modification of the isopropyl substituent on this compound are not extensively documented in publicly available literature. However, based on established principles of organic chemistry and reactivity trends of alkyl groups on other heterocyclic systems, several potential transformations can be postulated. These include oxidation and halogenation reactions, which would proceed via radical or ionic intermediates at the tertiary carbon of the isopropyl group.

One potential transformation is the oxidation of the tertiary C-H bond of the isopropyl group to introduce a hydroxyl group, yielding a tertiary alcohol. This type of reaction is often achieved using strong oxidizing agents. The resulting hydroxyl group can then serve as a handle for further functionalization, such as conversion to an ether or ester, or elimination to form an isopropenyl group.

Another plausible modification is the halogenation of the isopropyl group, which would likely occur at the tertiary position via a free-radical mechanism. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for such transformations. The resulting tertiary bromide could then be a substrate for nucleophilic substitution or elimination reactions, providing a gateway to a variety of other functional groups.

It is important to note that the conditions for these transformations would need to be carefully optimized to avoid side reactions involving the other functional groups present in the molecule, such as the Boc-protected amine and the isoxazole ring itself.

Interactive Data Table of Potential Transformations

Below is a table summarizing the plausible chemical transformations of the isopropyl substituent of this compound, along with the potential products and the general class of reagents that might be employed.

| Transformation | Reagent Class | Potential Product |

| Oxidation | Strong Oxidizing Agents | 5-N-(Boc)-aminomethyl-3-(1-hydroxy-1-methylethyl)isoxazole |

| Halogenation | Radical Halogenating Agents | 5-N-(Boc)-aminomethyl-3-(1-bromo-1-methylethyl)isoxazole |

This table represents theoretical transformations based on general chemical principles and may not reflect experimentally verified outcomes for this specific compound.

Strategic Applications of 5 N Boc Aminomethyl 3 Isopropylisoxazole As a Versatile Synthetic Building Block

Utilization in the Modular Construction of Complex Organic Molecules

The modular nature of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole allows for its facile incorporation into larger, more complex organic molecules. The isoxazole (B147169) ring itself can be considered a stable scaffold to which other fragments can be appended. The Boc-protected aminomethyl group at the 5-position serves as a key handle for introducing diversity. Following deprotection of the Boc group to reveal the primary amine, a wide array of synthetic transformations can be employed to build molecular complexity.

Table 1: Potential Reactions for Modular Synthesis

| Reaction Type | Reagent/Conditions | Resulting Linkage |

|---|---|---|

| Acylation | Acid chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Alkylation | Alkyl halide, base | Secondary amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary amine |

| Urea Formation | Isocyanate | Urea |

Employment in the Divergent Synthesis of Other Diverse Heterocyclic Systems

A key application of isoxazole derivatives, including this compound, lies in their ability to serve as precursors for other heterocyclic systems through ring-opening and rearrangement reactions. The isoxazole ring is susceptible to cleavage under various conditions, unmasking a β-hydroxyketone or a related bifunctional intermediate, which can then be cyclized to form a range of different heterocycles. This strategy is a powerful tool in divergent synthesis, where a single starting material can be converted into multiple, structurally distinct products.

For example, the N-O bond of the isoxazole ring can be cleaved reductively, often using catalytic hydrogenation. The resulting intermediate can then be manipulated to form pyridines, pyrroles, or other nitrogen-containing heterocycles, depending on the reaction conditions and the presence of other functional groups. This transformative potential makes this compound a valuable starting point for exploring novel chemical space. The ability of isoxazoles to act as efficient amination reagents for alkynes further expands their utility in the divergent synthesis of N-containing heterocycles.

Table 2: Heterocyclic Systems Accessible from Isoxazole Precursors

| Starting Material | Reaction Conditions | Resulting Heterocycle |

|---|---|---|

| 3,5-Disubstituted Isoxazole | Catalytic Hydrogenation | Pyrrole |

| 3,5-Disubstituted Isoxazole | Reaction with Alkynes | Pyridine |

Integration into Peptidomimetic and Other Bio-Inspired Scaffolds

The structural rigidity and defined stereochemistry of the isoxazole ring make it an excellent scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability to enzymatic degradation. The 5-aminomethyl-3-isopropylisoxazole (B1308956) core, after deprotection, can be considered an unnatural amino acid analogue.

This building block can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The isoxazole moiety can serve as a replacement for a dipeptide unit or can be used to introduce a conformational constraint into a peptide backbone. This can lead to peptides with well-defined secondary structures, which is often crucial for biological activity. Furthermore, the isopropyl group at the 3-position and the functionalized aminomethyl group at the 5-position can mimic the side chains of natural amino acids, allowing for specific interactions with biological targets. The development of bioinspired scaffolds is a growing area of research, with applications in materials science and regenerative medicine.

Table 3: Comparison of a Natural Peptide and an Isoxazole-Containing Peptidomimetic

| Feature | Natural Peptide | Isoxazole-Containing Peptidomimetic |

|---|---|---|

| Backbone | Flexible amide bonds | Rigid isoxazole scaffold |

| Enzymatic Stability | Prone to proteolysis | Generally more stable |

| Conformational Freedom | High | Constrained |

Future Research Directions and Emerging Methodologies in the Chemistry of 5 N Boc Aminomethyl 3 Isopropylisoxazole

Development of Novel and Sustainable Synthetic Routes to Isoxazole (B147169) Derivatives

Traditional methods for synthesizing isoxazole derivatives often face challenges such as harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. nih.gov Future research is increasingly directed towards developing green and sustainable synthetic protocols that align with the principles of environmentally conscious chemistry.

One promising area is the use of ultrasonic irradiation (sonochemistry) . This technique has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption in organic synthesis. nih.gov Ultrasound-assisted multicomponent reactions, for instance, allow for the construction of complex isoxazole derivatives in a single step from simple precursors, often in greener solvents like water or ethanol. nih.gov These methods offer high atom economy and operational simplicity, minimizing byproduct formation.

Another key direction is the exploration of novel solvent systems. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Developing synthetic routes that are efficient in aqueous media represents a significant step towards sustainability. Additionally, the investigation of Deep Eutectic Solvents (DES) as recyclable and biodegradable alternatives to conventional organic solvents is gaining traction for isoxazole synthesis.

The table below compares traditional synthetic methods with emerging sustainable alternatives.

| Feature | Traditional Methods | Sustainable/Green Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Ultrasonic irradiation, microwave heating |

| Solvents | Volatile organic compounds (VOCs) like chloroform, toluene | Water, ethanol, Deep Eutectic Solvents (DES) |

| Reaction Type | Multi-step syntheses with isolated intermediates | One-pot, multicomponent reactions |

| Catalysts | Often require stoichiometric or toxic reagents | Recyclable catalysts, biocatalysts, catalyst-free conditions |

| Work-up | Solvent-intensive extraction and chromatography | Simplified work-up, minimal purification |

| Efficiency | Lower atom economy, potential for significant waste | High atom economy, reduced E-factor (environmental factor) |

By focusing on these green chemistry principles, future synthetic strategies will not only make the production of compounds like 5-N-(Boc)-aminomethyl-3-isopropylisoxazole more environmentally friendly but also more economically viable.

Exploration of New Chemical Transformations and Reactivity Profiles

Beyond the synthesis of the isoxazole ring itself, a significant area of future research lies in exploring novel ways to modify and functionalize the pre-formed scaffold of this compound. Understanding its reactivity profile will unlock new pathways to diverse and structurally complex molecules.

A key area of exploration is the transition metal-catalyzed ring-opening of isoxazoles. This transformation allows the isoxazole ring to serve as a latent synthon for other valuable functional groups and heterocyclic systems. For example, iron-catalyzed ring-opening can convert isoxazoles into various nitrogen-containing compounds, providing a strategic advantage in synthetic design.

Furthermore, photochemical transformations represent a burgeoning field in heterocyclic chemistry. The use of light to induce reactions, such as the conversion of isoxazoles into 5-hydroxyimidazolines or oxazoles, opens up new chemical space that is often inaccessible through traditional thermal methods. researchgate.netacs.org The development of efficient photochemical processes for substituted isoxazoles could lead to the discovery of novel molecular architectures with unique biological properties.

The table below summarizes some emerging chemical transformations for isoxazole derivatives.

| Transformation | Description | Potential Outcome |

| Ring Opening | Cleavage of the N-O bond within the isoxazole ring, often mediated by transition metals (e.g., Iron, Palladium). | Access to β-hydroxy ketones, γ-amino alcohols, and other heterocycles. |

| Photochemical Rearrangement | Use of UV light to induce isomerization and rearrangement of the isoxazole core. researchgate.netacs.org | Formation of novel heterocyclic systems like oxazoles or 5-hydroxyimidazolines. researchgate.netacs.org |

| Decarboxylative C-H Functionalization | Rhodium(III)-catalyzed reaction of isoxazole carboxylic acids with alkenes or ylides. researchgate.net | Direct formation of C-C bonds at the C-H position, leading to alkenylated or acylated products. researchgate.net |

Investigating these and other transformations will expand the synthetic utility of this compound, establishing it as a versatile platform for generating diverse molecular libraries.

Advances in Catalytic Methodologies for Functionalization and Derivatization

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For isoxazole derivatives, future research will heavily focus on developing novel catalytic systems to directly functionalize the heterocyclic core, particularly through C-H activation.

In parallel with metal-based catalysis, there is a growing interest in metal-free catalytic systems . Iodine-catalyzed reactions, for example, have been shown to be effective for the synthesis of highly functionalized isoxazoles under mild conditions. acs.org Organocatalysis, which uses small organic molecules to catalyze reactions, also presents a sustainable and often complementary approach to metal catalysis. For instance, amine-functionalized cellulose has been used as a recyclable, green catalyst for the synthesis of isoxazol-5(4H)-one derivatives. researchgate.netmdpi.comdntb.gov.uapreprints.org

The following table highlights various catalytic systems being explored for isoxazole chemistry.

| Catalyst Type | Metal/Reagent Example | Transformation Type | Key Advantages |

| Transition Metal | Palladium (Pd), Rhodium (Rh), Gold (Au), Copper (Cu) | C-H Arylation/Alkenylation, Cross-Coupling, Cycloaddition | High efficiency, selectivity, and broad substrate scope. researchgate.net |

| Metal-Free (Halogen) | Iodine (ICl, PhI(OAc)₂) | Electrophilic Cyclization, Oxidative Cyclization | Mild reaction conditions, avoids toxic heavy metals. acs.org |

| Organocatalyst | Propylamine-functionalized cellulose, Triethylamine | Multicomponent reactions, Cycloaddition | Environmentally benign, recyclable, metal-free. nih.govmdpi.com |

The development of more enantioselective catalytic methods will also be crucial, enabling the synthesis of chiral isoxazole-containing compounds with specific biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. researchgate.net The integration of these technologies is a major future direction for the synthesis of this compound and its derivatives.

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time. For isoxazole synthesis, which can involve exothermic steps or unstable intermediates, flow chemistry offers a safer and more reproducible manufacturing method. researchgate.net Multi-step sequences, such as oximation, chlorination, and cycloaddition, can be "telescoped" into a single continuous process, eliminating the need for manual handling and purification of intermediates. researchgate.net

Building upon flow chemistry, automated synthesis platforms are emerging that combine robotics, software, and real-time analytics. These systems can perform complex, multi-step syntheses with minimal human intervention. nih.gov They enable high-throughput experimentation for rapid optimization of reaction conditions and can accelerate the discovery of new derivatives by quickly generating libraries of related compounds. The application of machine learning algorithms to these platforms can further enhance their predictive power, suggesting optimal synthetic routes and reaction parameters.

The advantages of integrating these modern platforms are summarized below.

| Technology | Key Features | Advantages for Isoxazole Synthesis |

| Flow Chemistry | Continuous processing in microreactors, precise control over parameters, enhanced heat/mass transfer. researchgate.net | Improved safety (especially for exothermic reactions), higher yields, easier scalability, potential for in-line purification. researchgate.net |

| Automated Synthesis | Robotic handling of reagents and equipment, software-controlled reaction sequences. nih.gov | High-throughput screening of conditions, rapid library synthesis, increased reproducibility, on-demand production. nih.gov |

| Machine Learning Integration | Data-driven optimization, predictive modeling of reaction outcomes. | Accelerated discovery of new synthetic routes, optimization of complex multi-variable systems. |

The adoption of these technologies will be instrumental in moving the synthesis of complex molecules like this compound from the laboratory bench to industrial-scale production in a more efficient, safer, and sustainable manner.

Q & A

Q. How can researchers design derivatives to enhance metabolic stability or target selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity and steric effects.

- Proteolytic Stability Assays : Incubate derivatives in human liver microsomes (HLMs) to identify metabolic hotspots (e.g., vulnerable ester bonds) .

- SAR Analysis : Correlate structural modifications (e.g., Boc-group removal) with activity shifts using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.